Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride
Overview
Description
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride is a heterocyclic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrazine ring system. It is often used in the synthesis of pharmaceuticals and other biologically active molecules due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride typically involves the construction of the pyrido[1,2-a]pyrazine ring system. One common method includes the intramolecular cyclization of amino keto esters or unsaturated amino esters. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrido[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride can be compared with other similar compounds, such as:
Hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one: This compound has a similar ring structure but differs in the position of the nitrogen atoms.
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione: This compound contains additional carbonyl groups, which can alter its chemical reactivity and biological activity.
Properties
IUPAC Name |
1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-4-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-6-9-5-7-3-1-2-4-10(7)8;/h7,9H,1-6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPODMBFNHWHTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNCC2=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-28-4 | |
Record name | 4H-Pyrido[1,2-a]pyrazin-4-one, octahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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